Product packaging for Arfolitixorin calcium(Cat. No.:CAS No. 1148151-21-6)

Arfolitixorin calcium

Cat. No.: B607527
CAS No.: 1148151-21-6
M. Wt: 495.5 g/mol
InChI Key: AKUPTUNGFOADRT-KZCZEQIWSA-L
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Description

Contextualizing Folitixorin (B1665577) Calcium, (6R)- within Folate Biochemistry Research

Folate biochemistry is centered around a family of B vitamins essential for a variety of metabolic pathways. These pathways are critical for cellular proliferation and the maintenance of genetic material. Folates act as coenzymes in the transfer of one-carbon units, a process integral to the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. drugbank.comwikipedia.org

Folitixorin, also known as 5,10-methylenetetrahydrofolate, is a reduced and active form of folate. smolecule.comcaymanchem.com It serves as a direct cofactor for the enzyme thymidylate synthase (TS). smolecule.comcaymanchem.com The calcium salt of folitixorin enhances its stability for research and potential therapeutic applications. vulcanchem.com In the landscape of folate research, Folitixorin calcium, (6R)- is significant because it represents a biologically active form that does not require metabolic activation to participate in these critical reactions. cancer.gov This contrasts with other folate analogs like leucovorin, which is a mixture of stereoisomers and requires enzymatic conversion to become active. nih.gov

The enzyme methylenetetrahydrofolate reductase (MTHFR) is a key player in folate metabolism, catalyzing the irreversible conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. nih.govnih.gov This latter molecule is the primary circulatory form of folate and is essential for the remethylation of homocysteine to methionine. nih.gov Genetic variations, or polymorphisms, in the MTHFR gene can lead to reduced enzyme activity, affecting folate metabolism and increasing the risk for various health issues. medlineplus.govamegroups.org Folitixorin calcium, (6R)- is the substrate for MTHFR, making it a critical compound for studying the intricacies of this pathway and the impact of MTHFR deficiencies. medkoo.com

The Significance of (6R)-Stereoisomerism in Folate-Related Compound Studies

Stereoisomerism, the arrangement of atoms in three-dimensional space, is a critical factor in the biological activity of many molecules, including folates. The pteridine (B1203161) ring system of folates has a chiral center at the C6 position, leading to the existence of (6R)- and (6S)- stereoisomers. This specific spatial arrangement dictates how the molecule interacts with enzymes.

The natural and biologically active form of tetrahydrofolate and its derivatives is the (6S)-isomer. However, the conversion of leucovorin (folinic acid), which is administered as a racemic mixture of (6R)- and (6S)-isomers, results in the formation of various folate metabolites, including the (6R)-isomer of 5,10-methylenetetrahydrofolate. While the (6S)-isomer is the preferred substrate for many enzymes in the folate pathway, the (6R)-isomer can also participate in or influence these reactions.

The distinct stereochemistry of Folitixorin calcium, (6R)- allows researchers to dissect the specific roles and metabolic fates of different folate isomers within the cell. For instance, studying the interactions of the (6R)-isomer with enzymes like thymidylate synthase and MTHFR provides a more nuanced understanding of folate metabolism than what can be achieved with racemic mixtures. This specificity is crucial for designing compounds that can selectively target certain enzymes or pathways.

Role of Folitixorin Calcium, (6R)- as a Biochemical Research Tool

Folitixorin calcium, (6R)- serves as an invaluable tool in biochemical research for several reasons. Its primary utility lies in its direct role in one-carbon metabolism, allowing for detailed investigation of this fundamental process.

Studying Enzyme Kinetics and Mechanisms: Researchers use Folitixorin calcium, (6R)- to study the kinetics and mechanisms of enzymes involved in folate metabolism, such as thymidylate synthase and MTHFR. smolecule.commedkoo.com By providing a specific, active substrate, scientists can accurately measure enzyme activity, determine kinetic parameters (like Km and Vmax), and investigate how various factors, including inhibitors or genetic mutations, affect enzyme function.

Investigating Folate-Dependent Pathways: The compound is instrumental in elucidating the complex network of folate-dependent biochemical pathways. These include the synthesis of thymidylate (a crucial component of DNA), the purine (B94841) biosynthesis pathway, and the methionine cycle. drugbank.comnih.gov By tracing the metabolic fate of labeled Folitixorin calcium, (6R)-, researchers can map the flow of one-carbon units and understand how these pathways are regulated and interconnected.

Modulating Cellular Processes for Research: In cancer research, Folitixorin is used to enhance the cytotoxic effects of chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU). caymanchem.comnih.gov 5-FU's active metabolite, FdUMP, inhibits thymidylate synthase. Folitixorin stabilizes the inhibitory complex formed between FdUMP and thymidylate synthase, thereby potentiating the drug's effect on DNA synthesis and leading to tumor cell death. caymanchem.comcancer.govtargetmol.com This application allows for detailed studies into the mechanisms of drug synergy and resistance.

Overview of Research Trajectories for Folitixorin Calcium, (6R)-

Current and future research involving Folitixorin calcium, (6R)- is focused on several key areas, driven by its potential to refine our understanding of cellular metabolism and to inform the development of more effective therapeutic strategies.

Elucidating the Impact of MTHFR Polymorphisms: A significant area of research involves using Folitixorin calcium, (6R)- to understand the biochemical consequences of common polymorphisms in the MTHFR gene. medlineplus.govamegroups.org These genetic variations can lead to a thermolabile enzyme with reduced activity, impacting the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. nih.govmedlineplus.gov By studying how cells with different MTHFR genotypes metabolize Folitixorin calcium, (6R)-, researchers aim to clarify the link between these genetic variants and various health conditions.

Optimizing Chemotherapy Regimens: In oncology, research continues to explore the use of folitixorin (arfolitixorin) to optimize 5-FU-based chemotherapy. researchgate.net Studies are investigating how the direct administration of this active folate metabolite might overcome limitations associated with the metabolic activation of leucovorin, potentially leading to improved treatment outcomes. nih.gov

Exploring Novel Roles in Cellular Metabolism: Beyond its established roles, researchers are investigating other potential functions of Folitixorin calcium, (6R)- and its metabolites. This includes exploring its influence on epigenetic processes through its role in providing methyl groups for DNA methylation, a key mechanism for regulating gene expression. nih.govnih.gov Understanding these broader roles could open up new avenues for research into a variety of cellular processes and disease states.

Interactive Data Table: Properties of Folitixorin

PropertyValueSource
Chemical Formula C20H23N7O6 caymanchem.com
Molecular Weight 457.4 g/mol caymanchem.com
Synonyms 5,10-Methylenetetrahydrofolic Acid; 5,10-methyl THF caymanchem.com
CAS Number 3432-99-3 caymanchem.com
Solubility Slightly soluble in DMSO caymanchem.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1148151-21-6

Molecular Formula

C20H21CaN7O6

Molecular Weight

495.5 g/mol

IUPAC Name

calcium (2S)-2-[[4-[(6aR)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]pentanedioate

InChI

InChI=1S/C20H23N7O6.Ca/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29;/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31);/q;+2/p-2/t12-,13+;/m1./s1

InChI Key

AKUPTUNGFOADRT-KZCZEQIWSA-L

Isomeric SMILES

C1[C@@H]2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2]

Canonical SMILES

C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Folitixorin calcium, (6R)-;  5,10-Methylene-(6R)-tetrahydrofolic acid calcium salt; 

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Folitixorin Calcium, 6r

Enzymatic Interactions and Substrate Specificity Research

Folitixorin's engagement with cellular enzymes is central to its biological activity. Research has focused on its interactions with methylenetetrahydrofolate reductase (MTHFR) and its role in modulating the activity of thymidylate synthase (TS), a crucial enzyme in DNA synthesis.

Investigation of Methylenetetrahydrofolate Reductase (MTHFR) Interaction

Folitixorin (B1665577) calcium, (6R)-, serves as a substrate for the enzyme methylenetetrahydrofolate reductase (MTHFR). medkoo.com MTHFR is a key enzyme in the folate pathway, and genetic variations in the MTHFR gene can lead to reduced enzyme activity, affecting folate metabolism. methyl-life.comnih.govnih.gov This can result in lower levels of the active form of folate. methyl-life.com

Role in Generating 5-Methyltetrahydrofolate (5-MTHF)

The enzymatic conversion of folitixorin by MTHFR generates 5-methyltetrahydrofolate (5-MTHF), the primary biologically active form of folate in the body. medkoo.comcymitquimica.comwikipedia.org 5-MTHF is the predominant form of folate found in circulation and is essential for numerous metabolic processes. nih.govwikipedia.org By providing a direct precursor to 5-MTHF, folitixorin can bypass the MTHFR-catalyzed step, which can be impaired in individuals with certain MTHFR gene mutations. methyl-life.comoatext.com This ensures the availability of 5-MTHF for its various cellular functions. umaryland.edudietvsdisease.org

Molecular Studies on Thymidylate Synthase (TS) Binding Enhancement

Folitixorin enhances the binding of fluoropyrimidine metabolites to thymidylate synthase (TS). nih.gov TS is a critical enzyme responsible for the synthesis of thymidylate, a necessary component of DNA. inchem.org The binding of folates and their analogs to TS has been a subject of extensive research, with studies identifying key amino acid residues within the enzyme's binding site that are crucial for this interaction. nih.gov

Modulation of 5-Fluorodeoxyuracil Monophosphate (FdUMP) Binding

A key aspect of folitixorin's mechanism is its ability to create a more stable ternary complex between thymidylate synthase (TS) and 5-fluorodeoxyuracil monophosphate (FdUMP), a metabolite of the chemotherapy drug 5-fluorouracil (B62378) (5-FU). nih.govmedchemexpress.com This enhanced binding leads to a more potent inhibition of TS, thereby disrupting DNA synthesis and repair in cancer cells. nih.govmedchemexpress.comselleck.cn Folitixorin is considered a promising agent for modulating the cytotoxic effects of 5-FU. medchemexpress.commedchemexpress.commedchemexpress.com

Involvement in One-Carbon Metabolism Pathways Research

One-carbon metabolism is a fundamental network of biochemical reactions essential for the synthesis of nucleotides, amino acids, and for methylation reactions. nih.govcreative-proteomics.com Folates are the central cofactors in this intricate metabolic system. nih.gov

Contribution to Folate Coenzyme Pool Dynamics

Folitixorin, by being converted to active folate forms, directly contributes to the cellular pool of folate coenzymes. cymitquimica.com This pool is critical for maintaining the balance of one-carbon units required for various biosynthetic pathways. nih.govcreative-proteomics.com The dynamics of the folate coenzyme pool are complex, with interconnected cycles operating in different cellular compartments, such as the cytosol and mitochondria. nih.govnih.gov The availability of different folate forms, including 5,10-methylenetetrahydrofolate, is crucial for processes like thymidine (B127349) and purine (B94841) synthesis. nih.gov Disruptions in folate metabolism can have significant physiological consequences. nih.gov

Interactive Data Table: Key Enzymatic Interactions of Folitixorin Calcium, (6R)-

EnzymeInteraction with Folitixorin Calcium, (6R)-Resulting Effect
Methylenetetrahydrofolate Reductase (MTHFR) SubstrateGeneration of 5-Methyltetrahydrofolate (5-MTHF)
Thymidylate Synthase (TS) Enhances binding of FdUMPIncreased inhibition of TS, disruption of DNA synthesis

Interplay with Deoxynucleotide Synthesis Pathways

The primary mechanism of action of folitixorin is its critical role as a cofactor in the de novo synthesis of pyrimidine (B1678525) nucleotides, specifically deoxythymidine monophosphate (dTMP), an essential building block for DNA. cancer.govwikipedia.org The synthesis of dTMP is catalyzed by the enzyme thymidylate synthase (TS), which facilitates the methylation of deoxyuridine monophosphate (dUMP). medkoo.comcaymanchem.com Folitixorin ([6R]-5,10-methylenetetrahydrofolate) acts as the one-carbon donor for this reaction. cancer.govwikipedia.org

In the context of cancer chemotherapy, folitixorin is used to enhance the efficacy of fluoropyrimidines, such as 5-fluorouracil (5-FU). The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), is a potent inhibitor of TS. frontiersin.org Folitixorin's role is to stabilize the binding of FdUMP to thymidylate synthase, forming a highly stable ternary complex composed of TS, FdUMP, and [6R]-5,10-methylenetetrahydrofolate. medkoo.comcaymanchem.comfrontiersin.org This stable complex effectively sequesters the enzyme, leading to a prolonged and enhanced inhibition of its catalytic activity. nih.gov

The consequence of this sustained TS inhibition is the disruption of the deoxynucleotide synthesis pathway. The inability to convert dUMP to dTMP leads to a depletion of the intracellular pool of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA replication and repair. cancer.govnih.gov This interruption of DNA synthesis ultimately results in an inhibition of cellular proliferation and the induction of apoptosis, or programmed cell death, in rapidly dividing cancer cells. cancer.gov

Characterization of Molecular Interactions and Receptor Binding

The molecular interactions of folitixorin are central to its function, encompassing its role in enzymatic complexes and its binding to cell surface receptors for cellular entry.

Research into Peptide Interaction Inhibition

While some commercial suppliers generically describe folitixorin as an inhibitor of peptide interactions, its scientifically documented mechanism is more specific. Its primary interaction is not the general inhibition of peptide-peptide binding, but rather its function as a molecular bridge or stabilizer within a larger protein-ligand complex. medkoo.comcaymanchem.com The formation of the ternary complex with thymidylate synthase and FdUMP is the key interaction. frontiersin.org

Separate research has explored the concept of conjugating folic acid to peptides designed to bind at the protein-protein interface of the thymidylate synthase dimer, thereby acting as allosteric inhibitors. mdpi.comacs.org This represents a different therapeutic strategy from the cofactor role of folitixorin, which binds to the enzyme's active site along with the substrate (or inhibitor). acs.org Therefore, folitixorin's established role is as a cofactor that modulates the interaction between an enzyme (TS) and its inhibitor (FdUMP), rather than as a direct inhibitor of broader peptide interactions.

Studies on Receptor Protein Binding

As a folate, folitixorin utilizes the same transport systems as naturally occurring folates to enter cells. Two primary systems are responsible for the cellular uptake of reduced folates:

Reduced Folate Carrier (RFC): This is a ubiquitously expressed, low-affinity, high-capacity transport system (also known as SLC19A1) that functions as an anion antiporter. frontiersin.orgwikipedia.orgnih.gov It is considered the major transport system for folates in most mammalian cells. nih.gov

Folate Receptors (FR): These are high-affinity, low-capacity receptors, with FRα being the most studied. nih.govoncotarget.com FRs bind folate and its analogs and transport them into the cell via endocytosis. mdpi.comnih.gov While expression is limited in most normal tissues, FRα is frequently overexpressed in various cancer types, making it a target for selective drug delivery. nih.govmdpi.com

Studies using radiolabeled folate derivatives have demonstrated specific, high-affinity binding and uptake in FR-positive cancer cells. For instance, in vitro experiments with KB cells, which express FRα, showed significant and time-dependent uptake of both (6R)- and (6S)-isomers of radio-labeled 5-MTHF. snmjournals.org This uptake was effectively blocked by an excess of folic acid, confirming the binding was specific to the folate receptor. snmjournals.org The affinity of folates for FRs can be influenced by various factors; for example, in vitro studies have shown that calcium can increase the interaction between folate and FRα. biorxiv.org

Transporter/ReceptorTypeAffinity for FolatesExpressionMechanism
Reduced Folate Carrier (RFC) Carrier Protein (SLC19A1)Low Affinity, High CapacityUbiquitous in mammalian cellsAnion Antiport
Folate Receptor (FRα) Glycoprotein ReceptorHigh Affinity, Low CapacityRestricted in normal tissue; overexpressed in many cancersReceptor-mediated endocytosis

This table summarizes the key cellular uptake systems for folates like Folitixorin.

Analogies to Leucovorin and its Active Metabolites

Folitixorin is intrinsically linked to leucovorin, as it is the direct active metabolite that leucovorin must be converted to in order to function. cancer.gov Leucovorin (also known as folinic acid) is the 5-formyl derivative of tetrahydrofolic acid and is typically administered as a racemic mixture of its two diastereomers: the (6S)-isomer (levoleucovorin) and the (6R)-isomer (dextroleucovorin). frontiersin.orgdrugbank.com

The pharmacologically active component is the (6S)-isomer, levoleucovorin (B1675110). frontiersin.orgnih.gov Following administration, levoleucovorin undergoes a series of intracellular enzymatic conversions to produce various active folate cofactors. drugbank.comoup.com A key step in modulating 5-FU activity is the conversion to 5,10-methylenetetrahydrofolate. drugbank.comnih.govfrontiersin.org The specific, biologically active form that forms the stable ternary complex with TS and FdUMP is the (6R)-isomer of 5,10-methylenetetrahydrofolate, which is folitixorin (also known as arfolitixorin). cancer.govnih.gov

Administering folitixorin directly bypasses the multi-step, enzyme-dependent conversion process required by leucovorin. clinicaltrials.govclinicaltrials.gov This is considered a significant advantage, as the metabolic pathways for activating leucovorin can be variable among patients, potentially leading to inconsistent levels of the active [6R]-MTHF in tumor cells. clinicaltrials.govisofolmedical.com By providing the immediately active molecule, folitixorin is intended to produce a more consistent and potent enhancement of 5-FU's cytotoxic effect. clinicaltrials.govisofolmedical.com

CompoundChemical NameFormBiological Activity
Leucovorin Racemic (6R,S)-5-formyl-THFProdrugMust be metabolized to active forms. (6S)-isomer is the active precursor. frontiersin.orgdrugbank.com
Levoleucovorin (6S)-5-formyl-THFActive ProdrugThe pharmacologically active isomer of leucovorin; must still be metabolized. frontiersin.orgnih.gov
Folitixorin, (6R)- (6R)-5,10-methylene-THFActive MetaboliteImmediately active; does not require metabolic conversion to potentiate 5-FU. cancer.govclinicaltrials.gov

This table compares Folitixorin to its precursor, Leucovorin.

Intracellular Bioavailability and Metabolic Fate Research (excluding pharmacokinetics in humans)

The effectiveness of folitixorin at the cellular level is dependent on its ability to enter the target cell and remain available in its active form.

Cellular Uptake Mechanisms

The intracellular concentration of folitixorin is governed by its transport across the plasma membrane. As a folate derivative, its entry into cells is primarily mediated by the reduced folate carrier (RFC) and folate receptors (FRs). frontiersin.orginchem.org The RFC system is a major pathway for folate uptake in many cell types. nih.gov Research comparing the transport properties of leucovorin isomers found that the active l-LV ((6S)-isomer) had a substantially higher affinity for RFC than the inactive d-LV ((6R)-isomer), highlighting the stereospecificity of the carrier. frontiersin.org

Folate receptors, particularly FRα, provide an alternative high-affinity pathway. nih.gov The overexpression of FRα on the surface of many tumor cells allows for enhanced uptake of folates relative to normal tissues. mdpi.com This differential expression is a key area of research for targeted cancer therapies. Studies have demonstrated that folate-conjugated molecules can be selectively internalized by FRα-expressing cancer cells. acs.org Research on radio-labeled diastereomers of 5-MTHF has confirmed that they are taken up specifically by FR-positive cells, and this uptake can be competitively inhibited, demonstrating a receptor-dependent mechanism. snmjournals.org Once inside the cell, folitixorin ([6R]-5,10-methylenetetrahydrofolate) is available to participate directly in the thymidylate synthase inhibition cycle. cancer.gov

Intracellular Conversion Pathways

Folitixorin calcium, the calcium salt of the (6R) diastereoisomer of 5,10-methylenetetrahydrofolate ([6R]-5,10-CH2-THF), is a synthetic folate analog. Its mechanism of action and therapeutic efficacy are intrinsically linked to its intracellular transport and subsequent metabolic conversion within the complex network of folate-mediated one-carbon metabolism. Unlike its counterpart, leucovorin, which requires enzymatic conversion to become active, folitixorin is an active form of folate. wikipedia.org However, its specific (6R)- configuration influences its interaction with cellular machinery.

Upon administration, Folitixorin calcium, (6R)- must first enter the target cells. The cellular uptake of folates is a mediated process, primarily facilitated by three distinct transport systems: the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRs). expasy.orguniprot.orguniprot.org The RFC is a major transporter for folates in many cell types. expasy.orgnih.gov PCFT is another key transporter, particularly active at a low pH. uniprot.org Folate receptors, on the other hand, mediate folate uptake through endocytosis. expasy.orgumaryland.edu The affinity of these transporters can vary for different folate derivatives and their stereoisomers. For instance, some transporters exhibit a higher affinity for the naturally occurring (6S) isomer over the (6R) isomer. jst.go.jp

Once inside the cell, folates undergo polyglutamylation, a crucial step for their intracellular retention and metabolic activity. pnas.orgacs.org This reaction is catalyzed by the enzyme folylpolyglutamate synthase (FPGS), which adds multiple glutamate (B1630785) residues to the folate molecule. pnas.orgacs.org Polyglutamylated folates are generally better substrates for the enzymes involved in the folate pathway and are less prone to cellular efflux, thus increasing their intracellular concentration and functional half-life. pnas.orgacs.org The efficiency of FPGS in utilizing the (6R)-isomer of 5,10-methylenetetrahydrofolate may differ from that of the natural (6S)-isomer.

The central metabolic fate of intracellular 5,10-methylenetetrahydrofolate is its involvement in the folate cycle, a critical pathway for the synthesis of nucleotides and methionine. Folitixorin, as [6R]-5,10-methylenetetrahydrofolate, can theoretically participate in two major competing reactions. Firstly, it can act as a cofactor for thymidylate synthase (TS), which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. wikipedia.orgumaryland.edu This reaction involves the transfer of the methylene (B1212753) group from 5,10-methylenetetrahydrofolate, which is oxidized to dihydrofolate (DHF) in the process. nih.gov

Secondly, 5,10-methylenetetrahydrofolate is a substrate for methylenetetrahydrofolate reductase (MTHFR), a key regulatory enzyme in the folate pathway. wikipedia.orgencyclopedia.pubnih.gov MTHFR catalyzes the irreversible reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate (5-MTHF). encyclopedia.pubnih.gov 5-MTHF is the primary circulating form of folate in the body and serves as the methyl donor for the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase. encyclopedia.pub Methionine is subsequently converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA methylation.

It is important to note that most intracellular enzymes in the folate pathway, including MTHFR, are stereospecific and preferentially bind the natural (6S)-isomer of folates. pnas.org The biological activity of the (6R)-isomer, such as that in Folitixorin, has been a subject of investigation. Some studies suggest that the (6R)-isomer is largely inactive enzymatically. pnas.org However, there is evidence indicating that [6R]-folates can exhibit some biological activity. nih.gov This may occur through a non-enzymatic or enzymatic oxidation of the [6R]-tetrahydrofolate derivative to a dihydrofolate form, which lacks the chiral center at the C6 position. nih.gov This achiral dihydrofolate can then be reduced by dihydrofolate reductase (DHFR) to tetrahydrofolate (THF), which can subsequently be converted to the biologically active (6S)-5,10-methylenetetrahydrofolate and enter the main folate metabolic pool. nih.gov

The intracellular conversion pathways of Folitixorin calcium, (6R)- are summarized in the following table:

StepProcessKey Molecules and Enzymes InvolvedOutcome
1Cellular Uptake Reduced Folate Carrier (RFC), Proton-Coupled Folate Transporter (PCFT), Folate Receptors (FRs)Translocation of Folitixorin into the cytoplasm.
2Polyglutamylation Folylpolyglutamate Synthase (FPGS)Addition of glutamate residues, leading to intracellular retention and enhanced enzymatic substrate activity.
3Thymidylate Synthesis Thymidylate Synthase (TS), Deoxyuridine Monophosphate (dUMP)[6R]-5,10-CH2-THF acts as a one-carbon donor for the synthesis of deoxythymidine monophosphate (dTMP), a DNA precursor. Folitixorin is converted to Dihydrofolate (DHF).
4Conversion to 5-Methyltetrahydrofolate Methylenetetrahydrofolate Reductase (MTHFR)Irreversible reduction of [6R]-5,10-CH2-THF to [6R]-5-methyltetrahydrofolate ([6R]-5-MTHF), which has limited activity in subsequent methylation reactions.
5Potential Bioactivation Oxidation, Dihydrofolate Reductase (DHFR)Possible conversion of the (6R)-isomer to an achiral dihydrofolate intermediate, which can then be reduced to the biologically active (6S)-tetrahydrofolate pool.

Preclinical Research Methodologies and Findings for Folitixorin Calcium, 6r

In Vitro Cellular Model Investigations

In vitro studies have been crucial in elucidating the cellular mechanisms of action of Folitixorin (B1665577) calcium, (6R)-.

Cell Line-Based Cytotoxicity Modulation Assays (e.g., 5-FU enhancement)

Folitixorin has demonstrated the ability to enhance the cytotoxic effects of 5-fluorouracil (B62378) (5-FU) in human colon cancer cell lines. caymanchem.comvulcanchem.com When used in combination with 5-FU, folitixorin shows synergistic or additive cytotoxic effects against LS 174 or HT-29 human colon cancer cells, respectively. caymanchem.comvulcanchem.com The underlying mechanism involves the formation of a stable ternary complex composed of the 5-FU active metabolite fluorodeoxyuridylate (FdUMP), thymidylate synthetase, and folitixorin. caymanchem.comvulcanchem.com This complex inhibits thymidylate synthetase activity, a critical enzyme for DNA synthesis, thereby amplifying the anticancer effect of 5-FU. caymanchem.comvulcanchem.com

Interactive Table: Cytotoxicity Modulation by Folitixorin in Colon Cancer Cell Lines

Cell LineCombination AgentObserved EffectReference
LS 1745-FluorouracilSynergistic Cytotoxicity caymanchem.comvulcanchem.com
HT-295-FluorouracilAdditive Cytotoxicity caymanchem.comvulcanchem.com

Cellular Growth and Proliferation Studies

The primary focus of cellular growth and proliferation studies involving folitixorin has been its role in combination with other cytotoxic agents. Its principal function is not as a standalone inhibitor of cell growth but as a biomodulator that enhances the anti-proliferative effects of drugs like 5-FU. nih.govmdpi.com By facilitating the inhibition of thymidylate synthase, folitixorin contributes to the disruption of DNA replication and repair, which is essential for the proliferation of rapidly dividing cancer cells. vulcanchem.com

Target Engagement Studies in Cellular Systems

Target engagement for folitixorin is centered on its role as a cofactor for thymidylate synthetase. caymanchem.comvulcanchem.com Folitixorin is a reduced form of folate that directly participates in the enzymatic reaction catalyzed by thymidylate synthetase—the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). caymanchem.com In the context of 5-FU therapy, folitixorin engages its target by forming a stable ternary complex with thymidylate synthetase and the 5-FU metabolite, FdUMP. caymanchem.comnih.gov This engagement effectively sequesters the enzyme, leading to the inhibition of DNA synthesis. caymanchem.com

Gene Expression and Proteomic Profiling in Response to Folitixorin Calcium, (6R)-

Currently, there is a lack of publicly available scientific literature detailing specific studies on the global gene expression or proteomic profiling of cancer cells in direct response to Folitixorin Calcium, (6R)-. While proteomic and transcriptomic analyses are common in cancer research to understand disease mechanisms and drug responses, specific data for this particular compound is not available. This represents an area for future investigation to better understand the broader cellular impacts of Folitixorin Calcium, (6R)-.

In Vivo Non-Human Animal Model Research

Experimental Rodent Colon Carcinoma Models

The efficacy of folitixorin in combination with 5-FU has been evaluated in rodent models of colon carcinoma. In an HT-29 mouse xenograft model, the administration of folitixorin in conjunction with 5-fluorouracil led to increased survival and reduced tumor growth. caymanchem.comvulcanchem.com Another study utilizing a rodent experimental model with intrahepatic inoculation of a colon adenocarcinoma cell suspension demonstrated that intravenous 5-FU combined with folitixorin resulted in the elimination of tumor take. medkoo.com

Interactive Table: In Vivo Efficacy of Folitixorin in Rodent Colon Carcinoma Models

Animal ModelCancer ModelTreatment CombinationKey FindingsReference
MouseHT-29 XenograftFolitixorin + 5-FluorouracilIncreased survival, Reduced tumor growth caymanchem.comvulcanchem.com
RodentIntrahepatic Colon AdenocarcinomaFolitixorin + 5-FluorouracilElimination of tumor take medkoo.com

Pharmacodynamic Evaluation in Preclinical Species

The primary pharmacodynamic effect of folitixorin in preclinical species is the potentiation of the cytotoxic activity of 5-fluorouracil (5-FU). nih.gov Folitixorin acts as a cofactor for the enzyme thymidylate synthase (TS). medkoo.comcaymanchem.com Its role is to stabilize the ternary complex formed between TS and the active metabolite of 5-FU, 5-fluorodeoxyuridine monophosphate (FdUMP). medkoo.comcaymanchem.comtargetmol.com This stabilization inhibits the normal function of TS, which is to catalyze the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. medkoo.comcaymanchem.com The inhibition of this process leads to a depletion of thymidine (B127349) triphosphate (TTP), ultimately resulting in tumor cell death. cancer.govtargetmol.com

Preclinical studies have consistently demonstrated that the presence of high intratumoral concentrations of folitixorin leads to greater inhibition of thymidylate synthase. nih.gov This direct mechanism of action suggests that folitixorin may offer a more reliable and potent enhancement of 5-FU's effects compared to leucovorin, which must first be metabolized to its active form. nih.gov

Biomodulatory Effects in Animal Systems

In various animal models, folitixorin has shown significant biomodulatory effects, enhancing the antitumor activity of 5-FU. In vivo studies using human colon cancer xenograft models in mice have provided substantial evidence of this synergy.

For instance, in an HT-29 human colon cancer mouse xenograft model, the combination of folitixorin with 5-fluorouracil resulted in reduced tumor growth and increased survival. medkoo.comcaymanchem.com Similarly, in a DLD-1 human colorectal cancer xenograft model, a triple combination of folitixorin, 5-FU, and oxaliplatin (B1677828) was found to be superior in inhibiting tumor growth compared to combinations with leucovorin. nih.gov Another study in a rodent model with intrahepatically inoculated colon adenocarcinoma showed that the combination of 5-FU and folitixorin eliminated tumor take. medchemexpress.com

Recent preclinical research has further supported a dose-response relationship, indicating that increased doses of arfolitixorin (the R-isomer of folitixorin) in combination with 5-FU lead to significantly higher efficacy. mfn.se These findings from various animal systems underscore the potential of folitixorin to improve the therapeutic index of 5-FU-based chemotherapy regimens. nih.gov

Table 1: Summary of Preclinical In Vivo Studies on the Biomodulatory Effects of Folitixorin

Animal ModelCancer TypeCombination AgentsKey FindingsReference(s)
Mouse XenograftHT-29 Human Colon Cancer5-FluorouracilReduced tumor growth and increased survival. medkoo.comcaymanchem.com
Mouse XenograftDLD-1 Human Colorectal Cancer5-FU, OxaliplatinSuperior tumor growth inhibition compared to leucovorin combination. nih.gov
Rodent ModelColon Adenocarcinoma5-FluorouracilElimination of tumor take. medchemexpress.com
Mouse XenograftHT-29 Xenograft5-FU, BevacizumabEnhanced tumor inhibition and animal survival. nih.gov

Assessment of In Vivo Activity as a Research Tool

Beyond its direct therapeutic application, folitixorin serves as a valuable research tool for studying folate metabolism and its role in cancer biology. As a stable, active form of folate, it can be used in various in vivo and in vitro models to investigate the mechanisms of action of antifolate drugs and the development of resistance. cancer.govcaymanchem.com For example, folitixorin is used in assays to determine the activity of enzymes within the folate pathway, such as methylenetetrahydrofolate dehydrogenase (MTHFD) isoforms. aacrjournals.org

Researchers have utilized folitixorin in preclinical models to explore the metabolic basis of synergistic antitumor activities. caymanchem.com It has also been employed in studies to develop and validate assays for monitoring the functional effects of fluoropyrimidine dosing, such as the use of a thymidylate synthase ternary complex-specific antibody. caymanchem.com The use of folitixorin in such research helps to elucidate the intricate details of folate-dependent pathways and their importance in cancer cell proliferation. Animal models of follicular development have also been considered in the broader context of reproductive toxicology, where understanding the effects of compounds on cellular development is crucial. nih.gov

Advanced Modeling Approaches in Preclinical Research

Physiologically-Based Pharmacokinetic (PBPK) Modeling for Biodistribution (non-human focus)

Physiologically-based pharmacokinetic (PBPK) models are computational tools that simulate the absorption, distribution, metabolism, and elimination (ADME) of compounds in the body based on physiological and biochemical parameters. mdpi.comresearchgate.net In the preclinical setting for folitixorin, PBPK models are instrumental in predicting its biodistribution in various tissues and organs in animal species. mdpi.comfarad.org

These models integrate data on blood flow, tissue volumes, and the physicochemical properties of folitixorin to forecast its concentration-time profiles in different parts of the body. mdpi.comnih.gov This is particularly important for understanding the drug's accumulation in tumor tissues versus healthy tissues, which can influence both efficacy and potential side effects. mdpi.com PBPK models can be scaled across different animal species, aiding in the translation of preclinical findings to potential human scenarios. farad.orgnih.gov For instance, a PBPK model developed for mice can be adapted to predict the pharmacokinetics in rats or dogs by adjusting the physiological parameters specific to each species. nih.gov

A study focusing on colorectal cancer drugs developed PBPK models for several agents, including folitixorin (as a metabolite of leucovorin), and successfully described its exposure versus time profiles. mdpi.com Such models are crucial for optimizing treatment strategies by providing insights into organ-specific drug exposure. mdpi.comresearchgate.net

In Silico Prediction of Biological Activity

In silico methods, which involve computer-based simulations, are increasingly used to predict the biological activity of chemical compounds and to understand their mechanism of action. mdpi.commdpi.com For folitixorin, in silico approaches can be used to model its interaction with its target enzyme, thymidylate synthase, and to predict the stability of the resulting ternary complex. researchgate.net

Computational tools like PASS (Prediction of Activity Spectra for Substances) can forecast a wide range of biological activities based on a compound's structure. mdpi.comresearchgate.net While specific in silico studies solely focused on predicting the full activity spectrum of folitixorin are not widely published, the principles of these methods are applied in drug discovery to screen large libraries of compounds and to prioritize candidates for further experimental testing. researchgate.netway2drug.com Molecular docking and molecular dynamics simulations are examples of in silico techniques that can provide detailed insights into the binding modes and interactions of molecules like folitixorin with their biological targets. researchgate.net These computational approaches are valuable for the rational design of new and more effective enzyme inhibitors. researchgate.netresearchgate.net

Synthetic Chemistry and Derivatization Research of Folitixorin Calcium, 6r

Methodologies for the Synthesis of Folitixorin (B1665577) Calcium, (6R)-

The synthesis of Folitixorin is a complex undertaking that requires stringent control over stereochemistry to isolate the desired (6R)-isomer, which is the naturally active form. wikipedia.org

Stereoselective Synthesis Strategies for the (6R)-Isomer

A primary challenge in synthesizing folates is controlling the stereochemistry at the C6 position. The reduction of dihydrofolic acid often produces a mixture of the (6R) and (6S) diastereomers. google.com To overcome this, several stereoselective strategies are employed.

One successful method involves the introduction of a chiral auxiliary group to the tetrahydrofolate backbone, which creates a new pair of diastereoisomers that can be more easily separated. google.com For example, chloroformates derived from chiral alcohols, such as (-)-menthol, can be reacted with the tetrahydrofolate mixture. rsc.orgrsc.org The resulting diastereomeric urethane (B1682113) derivatives can then be separated by methods like fractional crystallization or high-performance liquid chromatography (HPLC). google.comrsc.org Following separation, the chiral auxiliary group is cleaved, often by acid treatment, to yield the substantially pure (6R)- or (6S)-isomer. google.com

Enzymatic synthesis is another route, where dihydrofolate reductase is used to catalyze the reduction of dihydrofolate. However, this method typically yields the (6S)-isomer. google.com

Oxidative Reaction Pathways in Synthesis

Tetrahydrofolates are highly susceptible to oxidative degradation. cdnsciencepub.com During synthesis, exposure to atmospheric oxygen can lead to the formation of byproducts such as 7,8-dihydrofolate and fully oxidized folic acid. cdnsciencepub.comsigmaaldrich.com Therefore, synthetic steps are typically performed under anaerobic conditions, for example, under a nitrogen or argon atmosphere, to prevent these unwanted side reactions. cdnsciencepub.comglpbio.com The oxidative cleavage of tetrahydrofolate can also yield p-aminobenzoylglutamate and a pterin (B48896) aldehyde as breakdown products. researchgate.net The nature of the buffer and the pH can influence the specific degradation pathways. cdnsciencepub.com

Calcium Salt Formation and Purification Techniques

After the synthesis of the free acid form of (6R)-5,10-methylenetetrahydrofolate, it is converted to its calcium salt to improve stability. targetmol.comgoogle.com This process typically involves dissolving the purified free acid in water and adding a source of calcium ions, such as calcium chloride dihydrate. google.com The pH is carefully controlled during this step to facilitate the precipitation of the calcium salt.

Purification is a critical final step to ensure the high purity of the active pharmaceutical ingredient. Key techniques include:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for purifying the product and removing synthetic intermediates. google.com

Chiral Chromatography: To separate the (6R)- and (6S)-diastereomers, chiral separation techniques are essential. This can be achieved by derivatizing the folate with a chiral auxiliary followed by standard chromatography, or by direct separation using chiral stationary phases in HPLC or capillary electrophoresis with chiral selectors like cyclodextrins. google.comresearchgate.net

Crystallization: Preferential crystallization of salts formed with specific counter-ions (e.g., piperazine) can be used to isolate the desired stereoisomer. google.com

Investigation of Synthetic Intermediates and Byproducts

The synthesis of a complex molecule like folitixorin involves numerous steps, generating key intermediates and potential byproducts that must be monitored and controlled.

Compound Type Name Role/Significance
Starting Material L-Glutamic acidA common chiral building block used to introduce the glutamate (B1630785) moiety.
Key Intermediate p-Aminobenzoylglutamic acidA core structural component formed before coupling with the pteridine (B1203161) ring. researchgate.net
Key Intermediate Dihydrofolic acidA direct precursor that is reduced to form the tetrahydrofolate core. sigmaaldrich.comsigmaaldrich.com
Byproduct (6S)-5,10-MethylenetetrahydrofolateThe unwanted diastereomer that must be removed during purification. google.com
Byproduct Folic acidThe fully oxidized and inactive form, resulting from oxidative degradation. cdnsciencepub.com

Research on Analog and Derivative Synthesis

Creation of Structurally Modified Analogs for SAR Studies

To explore and optimize the biological activity of folates, researchers synthesize structurally modified analogs for structure-activity relationship (SAR) studies. mdpi.comacs.orgasm.org These studies involve systematically altering different parts of the molecule to understand how chemical structure affects function. Modifications can be made to:

The Pteridine Ring: Altering substituents on this ring can impact binding affinity to target enzymes like dihydrofolate reductase (DHFR). researchgate.net

The Benzoyl Moiety: Substitutions on the phenyl ring can modulate potency and selectivity. nih.gov

The Glutamic Acid Tail: Changing the glutamate portion can affect cellular uptake and metabolism. nih.gov

By combining biological systems with chemical synthesis, new derivatives can be created more efficiently. nih.gov This "semi-synthesis" approach can use biosynthetic engineering to produce complex chiral intermediates that are then chemically modified. nih.gov The insights gained from SAR studies on these analogs are crucial for designing novel therapeutic agents with improved properties. mdpi.comnih.gov

Synthesis of Labeled Compounds for Mechanistic Research

The study of the mechanism of action and metabolic fate of Folitixorin calcium, (6R)- [(6R)-5,10-methylenetetrahydrofolate calcium], necessitates the use of isotopically labeled versions of the compound. The introduction of isotopes such as Deuterium (²H), Tritium (³H), or Carbon-13 (¹³C) allows researchers to trace the molecule through complex biological systems, providing invaluable insights into its role as a one-carbon carrier in critical pathways like DNA synthesis. nih.govumaryland.edu

Research efforts have led to the development of synthetic methods for introducing isotopic labels at specific positions within the folitixorin molecule. A notable example is the microscale synthesis of isotopically labeled (6R)-[6-³H]N⁵,N¹⁰-methylene-5,6,7,8-tetrahydrofolate, which serves as a key cofactor for the enzyme thymidylate synthase. umaryland.edu Similarly, the synthesis of (6aR)-[11-¹³C]-5,10-Methylenetetrahydrofolate has been reported, providing a stable isotope-labeled compound for mechanistic studies. springernature.com

The general strategy for producing these labeled compounds often involves modifications of the standard synthetic pathways for folates. For instance, ¹³C-labeled compounds can be prepared by utilizing a formylating agent containing a ¹³C isotope, such as ¹³C-labeled formate, during the synthesis. nih.gov This targeted introduction of a label is crucial for techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which are used to follow the metabolic conversion of the labeled folitixorin.

The synthesis of these labeled molecules is fundamental for one-carbon metabolomics studies, which aim to understand the complex network of reactions involving the transfer of one-carbon units. nih.gov These investigations are critical for elucidating the precise mechanism by which folitixorin participates in nucleotide biosynthesis and other essential cellular processes. nih.govumaryland.edu

Optimization of Synthetic Yields and Purity for Research Applications

For research applications, obtaining (6R)-Folitixorin calcium with high synthetic yield and exceptional purity is paramount. The presence of impurities, particularly diastereomers like the (6S)-isomer, can confound experimental results, as different stereoisomers can have distinct biological activities. vulcanchem.com Consequently, significant research has focused on optimizing the synthetic and purification processes.

A key challenge in the synthesis is controlling the stereochemistry at the C6 position. The reduction of folic acid typically produces a racemic mixture of (6R,S)-tetrahydrofolic acid. fao.org To obtain the desired (6R)-isomer of folitixorin, methods for chiral resolution or stereoselective synthesis are employed. One patented method utilizes p-toluenesulfonic acid as a resolving agent. This process leverages the difference in solubility between the tosylate salts of the levo- and dextro-rotatory isomers of 5,10-methylenetetrahydrofolate in water, achieving a final product with a (6R)-isomer content of 89% or greater. google.com

Further improvements in purity are achieved through optimized reaction conditions and purification steps. For the closely related compound, L-calcium levofolinate, a method has been developed that involves reduction of folic acid, formylation using trifluoroacetic acid as a catalyst, and crucial intermediate recrystallization and splitting steps. google.com This process yields a product with an optical purity of at least 98.5%, with total impurities not exceeding 1.0% and any single impurity not greater than 0.3%. google.com

The table below summarizes key findings from research focused on optimizing the synthesis of folates, which are applicable to the production of high-purity (6R)-Folitixorin calcium for research.

Optimization Target Method Key Parameters/Reagents Reported Outcome Reference
Chiral Purity Chiral Resolutionp-Toluenesulfonic acid as resolving agent.Achieved ≥89% (6R)-isomer content. google.com
Optical Purity Recrystallization & RefiningUse of trifluoroacetic acid catalyst, intermediate recrystallization.Optical purity ≥98.5%; Total impurities ≤1.0%. google.com
Synthetic Yield Catalyst & Condition OptimizationNontoxic organic acid zinc catalyst; low-temperature, acidic conditions.Yield increased from 15-20% to 30-38%. google.com

These optimization strategies are essential for providing researchers with high-quality (6R)-Folitixorin calcium, ensuring the reliability and accuracy of mechanistic and preclinical studies.

Analytical and Characterization Methodologies in Folitixorin Calcium, 6r Research

Chromatographic Techniques for Analysis

Chromatography is a cornerstone for the separation and quantification of Folitixorin (B1665577) calcium, (6R)-, and its related substances. The choice of technique is dictated by the specific analytical goal, whether it be routine purity assessment, sensitive quantification in biological matrices, or the critical evaluation of stereoisomeric integrity.

High-Performance Liquid Chromatography (HPLC) coupled with UV Detection

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used method for the routine analysis and quality control of Folitixorin calcium, (6R)-. This technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

Detailed Research Findings: Reversed-phase HPLC is a common modality for the analysis of folates. In this approach, a nonpolar stationary phase, such as a C18 column, is used with a more polar mobile phase. For instance, a method for determining calcium folinate in human plasma utilized a Diamonsil C18 column (200 mm x 4.6 mm, 5 µm particle size). researchgate.net The mobile phase consisted of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 4.00) in a 10:90 ratio, with a flow rate of 1.0 mL/min and the column temperature maintained at 35°C. researchgate.netresearchgate.net Detection is typically performed by monitoring the UV absorbance at a wavelength where the analyte exhibits a strong response, such as 280 nm or 290 nm. researchgate.netsciopen.com A developed HPLC method for related substances of zopiclone (B121070) used a Phenomenex C18 column with a mobile phase containing acetonitrile and a buffer with sodium dodecyl sulfate (B86663) (SDS). researchgate.net Another method for determining 5-methyltetrahydrofolate (5-MTHF) in plasma involved solid-phase extraction followed by separation on an ODS column with an acetonitrile and phosphate buffer mobile phase containing an ion-pairing agent. researchgate.netresearchgate.net

Interactive Data Table: Example HPLC Method Parameters for Folate Analysis

ParameterConditionSource
Column Diamonsil C18 (200 mm x 4.6 mm, 5 µm) researchgate.net
Mobile Phase Acetonitrile:Phosphate Buffer (pH 4.0) (10:90) researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Column Temperature 35°C researchgate.netresearchgate.net
Detection Wavelength 290 nm researchgate.net
Injection Volume 20 µL researchgate.netresearchgate.net

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for Research Quantitation

For highly sensitive and selective quantification of Folitixorin calcium, (6R)-, particularly in complex biological matrices like plasma or tissue, Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.govnih.gov This technique couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer, providing exceptional specificity and low detection limits. nih.govnih.gov

Detailed Research Findings: An LC-MS/MS method was developed to measure various folate derivatives, including tetrahydrofolate (THF), 5,10-methylenetetrahydrofolate (methyleneTHF), and 5-methyltetrahydrofolate (methylTHF), in tumor and mucosa samples from colorectal cancer patients. nih.govnih.gov The analysis was performed on a Waters 2795 LC separation module connected to a Waters Micromass Quattro Triple-Quadrupole MS system with an electrospray ionization (ESI) source operating in positive ion mode. nih.gov This method demonstrated the extensive inter-individual variability in folate levels. nih.gov For instance, the mean methyleneTHF concentrations in tumor tissue were 880, 1,769, 3,024, and 3,723 pmol/g wet weight for patients receiving 0, 60, 200, and 500 mg/m² of leucovorin, respectively. nih.gov Another LC-MS/MS method for analyzing folate and its catabolites in human serum was able to quantify 5-methyltetrahydrofolate (5mTHF), folic acid (FA), and other related compounds. bevital.no The use of isotopically labeled internal standards is common in these assays to ensure accuracy. researchgate.net

Interactive Data Table: Example Folate Concentrations Measured by LC-MS/MS

AnalyteMatrixConcentration RangeSource
MethyleneTHFTumor Tissue880 - 3,723 pmol/g nih.gov
5-Me-THFLymphoblastoid Cells0.006 - 0.471 ng/mg protein researchgate.net
Folic AcidLymphoblastoid Cells0.010 - 0.205 ng/mg protein researchgate.net
HomocysteineLymphoblastoid Cells0.921 - 1.422 ng/mg protein researchgate.net

Chiral Chromatography for Stereoisomer Purity Assessment

Folitixorin calcium possesses a chiral center at the C6 position of the pteridine (B1203161) ring system, leading to the existence of (6R)- and (6S)- stereoisomers. As the biological activity is often stereospecific, it is crucial to assess the stereoisomeric purity of Folitixorin calcium, (6R)-. Chiral chromatography is the primary technique for separating and quantifying enantiomers. libretexts.org

Detailed Research Findings: Chiral separations are achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. libretexts.orgjshanbon.com CSPs are the more common approach, where the stationary phase is designed to interact differently with each enantiomer, leading to different retention times. jshanbon.com Examples of CSPs include those based on cyclodextrins, polysaccharides, and macrocyclic glycopeptides. The separation relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The development of efficient CSPs has been a significant advancement, allowing for the reliable analysis of enantiomeric purity in the pharmaceutical industry. chromatographyonline.com While specific chiral chromatography methods for Folitixorin calcium, (6R)- are not extensively detailed in the public domain, the principles of chiral separations for related chiral compounds are well-established and directly applicable. libretexts.orgslideshare.net

Spectroscopic Methods in Structural Elucidation (general methods)

Spectroscopic techniques are indispensable for elucidating the molecular structure of Folitixorin calcium, (6R)-, confirming its identity, and analyzing its fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the structure of a molecule. It probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, to map out the carbon-hydrogen framework.

Detailed Research Findings: While a specific NMR spectrum for Folitixorin calcium, (6R)- is not readily available in the provided search results, the use of NMR is fundamental in the characterization of related folate derivatives. vulcanchem.com For instance, ¹H NMR spectroscopy has been used to study the cross-linking of alginate with calcium ions, providing insights into the coordination environment of the Ca²⁺ ions. mdpi.com In the context of folates, NMR would be used to confirm the presence and connectivity of the various structural motifs: the pteridine ring system, the p-aminobenzoyl group, and the glutamic acid moiety. Deuterated analogs of related compounds have been used to enhance NMR and mass spectrometry analysis. vulcanchem.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass Spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of Folitixorin calcium, (6R)- with high accuracy and to study its fragmentation patterns, which can aid in structural confirmation.

Detailed Research Findings: The exact mass of Folitixorin calcium is a critical parameter for its identification. The monoisotopic mass of Folitixorin calcium is reported as 495.1179223 Da. nih.gov High-resolution mass spectrometry (HRMS) provides this level of precision. When coupled with a separation technique like LC, as in LC-MS, it becomes a powerful tool for identifying and quantifying the compound. nih.govgoogle.com The fragmentation of the molecule under specific conditions (e.g., in a tandem mass spectrometer) generates a characteristic pattern of fragment ions. This fragmentation pattern serves as a "fingerprint" for the molecule, further confirming its identity. For example, in the analysis of a related compound, 9,10-Dehydro Folitixorin Chloride, the exact mass was determined to be 491.132019, which is crucial for its analytical identification. vulcanchem.com

Interactive Data Table: Key Mass Spectrometry Data for Folitixorin Calcium

PropertyValueSource
Molecular Weight 496.51 g/mol medkoo.com
Monoisotopic Mass 495.1179223 Da nih.gov
Molecular Formula C₂₀H₂₁CaN₇O₆ nih.gov

Purity Assessment and Impurity Profiling for Research-Grade Materials

The purity of research-grade Folitixorin calcium, (6R)- is a critical parameter, with suppliers typically ensuring a purity level of greater than 98%. medkoo.comvulcanchem.com The assessment of purity and the identification of potential impurities are essential for interpreting research outcomes accurately. Impurities can arise from the synthesis process, degradation, or the presence of stereoisomers.

Common Impurities and Degradation Products:

A comprehensive impurity profile for related folate compounds often includes several categories of substances:

Reaction By-products: These can include minor amounts of other folates such as folic acid and tetrahydrofolic acid. foodstandards.gov.au

Oxidation and Breakdown Products: These compounds lack folate activity and can include substances like 4-aminobenzoylglutamic acid and 5-methyltetrahydropteroic acid. foodstandards.gov.aufao.org

Related Compounds: The most significant impurity in this category is often the diastereoisomer, in this case, the (6S)-isomer of Folitixorin calcium. foodstandards.gov.aufao.org Other related compounds may also be present. pharmaffiliates.com

The acceptable limits for these impurities are tightly controlled. For instance, in the related compound L-5-methyltetrahydrofolate calcium (L-5-MTHF-Ca), the sum of reaction by-products and breakdown products is often limited to not more than 2.5%, while the (6R)-diastereoisomer is controlled to not exceed 1%. foodstandards.gov.aufao.org

Analytical Techniques for Purity and Impurity Determination:

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of Folitixorin calcium and separating it from its impurities. foodstandards.gov.ausciopen.commdpi.com Specific HPLC methods are developed to distinguish between different folates and to separate the L- and D-forms (the (6S) and (6R) diastereoisomers). foodstandards.gov.au

Below is an interactive data table summarizing common impurities found in related folate compounds, which are relevant to consider in the context of Folitixorin calcium, (6R)-.

Impurity CategoryExample CompoundsTypical Specification Limit
Reaction By-productsFolic acid, Tetrahydrofolic acidNot more than 2.5% (combined with breakdown products) foodstandards.gov.au
Breakdown/Oxidation Products4-aminobenzoylglutamic acid, 5-methyltetrahydropteroic acidNot more than 2.5% (combined with by-products) foodstandards.gov.aufao.org
Stereoisomers(6S)-Folitixorin calciumNot more than 1% foodstandards.gov.aufao.org

Note: The specific impurities and their limits for Folitixorin calcium, (6R)- would be detailed in the Certificate of Analysis provided by the supplier.

Development and Validation of Analytical Methods in Research

The development and validation of analytical methods are crucial for the reliable quantification and characterization of Folitixorin calcium, (6R)- in various research matrices. axios-research.comnih.gov These methods must be demonstrated to be accurate, precise, specific, and robust. scielo.org.mxresearchgate.net

Method Development:

The development process for an analytical method, such as a reversed-phase HPLC (RP-HPLC) method, involves optimizing several parameters: sciopen.com

Column Selection: A C18 reversed-phase column is commonly used for the separation of folate derivatives. sciopen.com

Mobile Phase Composition: A gradient elution using a mixture of an acidic aqueous solution (e.g., 0.1% trifluoroacetic acid) and an organic solvent like methanol (B129727) is often employed. sciopen.com

Detection Wavelength: The UV detection wavelength is typically set at or near the absorbance maximum of the analyte, for instance, 280 nm. sciopen.com

Method Validation:

Once a method is developed, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). nih.gov Key validation parameters include: nih.govscielo.org.mxresearchgate.net

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The following table outlines the typical parameters assessed during the validation of an analytical method for a pharmaceutical compound.

Validation ParameterDescription
AccuracyThe closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. researchgate.net
PrecisionThe degree of scatter of a series of measurements. researchgate.net
SpecificityThe ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
LinearityThe ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample. researchgate.net
Limit of Detection (LOD)The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified. nih.gov
Limit of Quantitation (LOQ)The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. nih.gov
RobustnessThe capacity of a method to remain unaffected by small variations in method parameters.

Application as an Analytical Reference Standard

Folitixorin calcium, (6R)- can serve as an analytical reference standard in research settings. axios-research.com A reference standard is a highly purified compound used as a benchmark for the identification and quantification of the same substance in test samples. medchemexpress.com

The use of Folitixorin calcium, (6R)- as a reference standard is essential for:

Identity Confirmation: Comparing the analytical properties (e.g., retention time in HPLC, spectral data) of a test sample with those of the reference standard to confirm the identity of the compound.

Quantitative Analysis: Preparing calibration curves from known concentrations of the reference standard to accurately determine the concentration of Folitixorin calcium, (6R)- in experimental samples. sciopen.com

Method Validation: A well-characterized reference standard is indispensable for validating analytical methods for accuracy, precision, and linearity. scielo.org.mx

For a compound to be suitable as a reference standard, its purity must be meticulously characterized, and it should be accompanied by a Certificate of Analysis detailing its identity and purity profile. medkoo.com

Theoretical and Computational Research Approaches for Folitixorin Calcium, 6r

Molecular Modeling and Simulation Studies

Molecular modeling and simulation provide a dynamic, atomistic view of how Folitixorin (B1665577) interacts with its target enzymes. These techniques are fundamental to elucidating the structural basis of its biological activity.

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. For Folitixorin, which is the (6R) diastereomer of 5,10-methylenetetrahydrofolate, a key cofactor, its interactions with enzymes such as thymidylate synthase (TS) and methylenetetrahydrofolate reductase (MTHFR) are of primary interest.

Docking studies on folate analogs with human thymidylate synthase (hTS) have revealed critical interactions within the active site. acs.orgjneonatalsurg.com For instance, the folate binding site accommodates the pteridine (B1203161) ring and the p-aminobenzoyl-L-glutamate (pABG) moiety, forming key hydrogen bonds and hydrophobic interactions. scirp.org Although specific docking studies on Folitixorin are not extensively published, research on similar folate analogs like raltitrexed (B1684501) shows binding energies in the range of -48 to -53 kcal/mol, with key interactions involving residues such as Cys195, Arg218, and Phe226. jneonatalsurg.com It is predicted that Folitixorin, as the natural cofactor, would occupy the folate binding pocket, interacting with residues like Asp218 and Gly222 through its folate moiety. acs.org

With respect to MTHFR, computational analyses have been employed to understand its structure and inhibitor binding. bioinfopublication.org Docking of the allosteric inhibitor S-adenosylmethionine (SAM) into a modeled yeast MTHFR structure predicted critical binding residues such as Glu422 and Tyr404. nih.gov Similar in silico approaches could be applied to Folitixorin to explore its binding to the MTHFR active site, which is crucial for its role in the folate cycle. mdpi.com

Table 1: Representative Ligand-Protein Docking Data for Folate Analogs with Thymidylate Synthase

CompoundPDB ID of Target (hTS)Docking PlatformPredicted Binding Energy (kcal/mol)Key Interacting Residues
Raltitrexed1HVYSwissDock-53.41Cys195, Arg218, Phe226, Glu58 jneonatalsurg.com
Folic Acid-Peptide Conjugate1HVY--Asn112, Asp218, Gly222 acs.org
Modified 5-FU based co-crystal with Raltitrexed1HVY--45.68Arg50A, Leu192A, Cys195A, His196A, Asn226, Gly217A, Phe80A, Ile108A, Trp109A, Asp218A, Phe225A, Tyr258A, Met311A, Ala312A thaiscience.info

This table presents data for related folate analogs due to the limited availability of specific docking data for Folitixorin.

Molecular dynamics (MD) simulations provide a temporal dimension to the static snapshots offered by docking, allowing for the observation of the conformational dynamics of the ligand-protein complex over time. MD simulations have been instrumental in studying the stability of folate analogs in the active site of TS and the conformational changes in the enzyme upon binding. thaiscience.infoelifesciences.org For example, MD simulations have been used to investigate the active-inactive transition of human thymidylate synthase, a process that can be influenced by ligand binding. acs.org

Simulations of hTS with various ligands have shown that the stability of the complex is crucial for inhibitory activity. thaiscience.info While direct MD simulation studies on Folitixorin are not widely reported, the methodologies are well-established. Such studies on Folitixorin could elucidate the dynamics of its interaction with TS and MTHFR, revealing the stability of the binding pose, the role of water molecules in the active site, and the energetic contributions of key residues to the binding free energy.

Ligand-Protein Docking Investigations (e.g., TS, MTHFR)

Structure-Activity Relationship (SAR) Analysis using Computational Tools

Structure-Activity Relationship (SAR) analysis aims to identify the relationships between the chemical structure of a compound and its biological activity. Computational tools can quantify these relationships, often expressed as Quantitative Structure-Activity Relationships (QSAR). For antifolates, SAR studies have been crucial in the design of potent inhibitors. researchgate.netresearchgate.net

Computational SAR studies on antifolates often involve the generation of molecular descriptors that capture the physicochemical properties of the molecules, such as electronic, steric, and hydrophobic features. researchgate.net These descriptors are then correlated with biological activity using statistical methods. For instance, studies on sulfonamides, which also target the folate pathway, have utilized SAR to design more effective and less toxic derivatives. researchgate.net Similar approaches applied to a series of tetrahydrofolate derivatives could reveal the key structural features of Folitixorin that are essential for its activity, such as the stereochemistry at the C6 position and the nature of the substituents on the pteridine ring.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, reactivity, and spectroscopic properties of molecules. mdpi.com These methods have been used to study the tautomerism of folic acid, revealing the most stable forms in solution. researchgate.net

For Folitixorin, quantum chemical calculations can be used to determine its optimal geometry, charge distribution, and the energies of its frontier molecular orbitals (HOMO and LUMO). This information is critical for understanding its reactivity and its ability to participate in the enzymatic reactions catalyzed by TS and MTHFR. For example, calculations on folate model compounds have been used to determine the thermodynamics of hydride transfer reactions, which are central to the function of MTHF. rsc.org Such calculations can provide insights into the reaction mechanism at a level of detail that is inaccessible to classical molecular mechanics methods.

Table 2: Examples of Quantum Chemical Methods Applied to Folate-Related Compounds

Compound/SystemComputational MethodBasis SetKey FindingsReference
Folic Acid TautomersDFT (B3LYP)6-311+G(d)The lactam form FA-N3 is the most energetically favorable tautomer. researchgate.net researchgate.net
Folate Model CompoundsCBS-QB3 with SMD solvent model-Dehalogenation reactions are thermodynamically favorable. rsc.org rsc.org
Brilliant Blue (for Folic Acid sensing)DFT (B3LYP)6-31G(d,p)Prediction of redox reactive sites for sensor development. mdpi.com mdpi.com

Bioinformatics and Cheminformatics Approaches

Bioinformatics and cheminformatics provide a systems-level perspective on the role of Folitixorin in cellular metabolism and help in the analysis of large chemical datasets.

Bioinformatics tools are essential for mapping the complex network of reactions in which Folitixorin participates. The one-carbon metabolism pathway, which is central to the synthesis of nucleotides and amino acids, is a complex network of interconnected reactions. oncotarget.combiorxiv.org Pathway analysis can help to understand how the inhibition of a particular enzyme by a drug can affect the entire metabolic network. biorxiv.org

By mapping the folate pathway, researchers can identify potential off-target effects of folate-based drugs and predict mechanisms of drug resistance. oncotarget.com For example, bioinformatics analysis has been used to identify novel genes associated with folic acid metabolism and to study the evolution of the folate pathway. biorxiv.orgnih.gov Such analyses can provide a broader context for the action of Folitixorin and can help in identifying patient populations that are most likely to respond to treatment based on their genetic makeup, for instance, through the analysis of Single Nucleotide Polymorphisms (SNPs) in folate pathway genes. epistemonikos.org Cheminformatics approaches, on the other hand, are used to analyze and curate libraries of antifolate compounds, aiding in the identification of new drug candidates. nih.gov

Prediction of Molecular Descriptors and Properties

Theoretical and computational chemistry are indispensable tools in modern drug discovery and development, providing crucial insights into the behavior of molecules like Folitixorin calcium, (6R)-. By calculating molecular descriptors and properties, researchers can predict the compound's physicochemical characteristics, which in turn influence its pharmacokinetic and pharmacodynamic profiles. These predictions are derived from the molecule's two-dimensional and three-dimensional structures using various computational algorithms and software.

Detailed computational analyses have been performed to elucidate the key molecular identifiers for Folitixorin calcium and its specific (6R)- isomer. These identifiers are fundamental for the unambiguous chemical definition of the substance. The IUPAC name for the (6R)- isomer is monocalcium mono((S)-2-(4-((R)-3-amino-1-oxo-1,2,5,6,6a,7-hexahydroimidazo[1,5-f]pteridin-8(9H)-yl)benzamido)-4-carboxybutanoate). medkoo.com A distinct CAS Registry Number, 1148151-21-6, is assigned specifically to the (6R)-isomer calcium salt. medkoo.com The general CAS number for Folitixorin calcium, which may represent a mixture of epimers, is 133978-75-3. nih.govama-assn.org

The table below summarizes the key computed molecular identifiers for Folitixorin calcium, (6R)-.

Table 1: Molecular Identifiers for Folitixorin Calcium, (6R)- This is an interactive table. Click on the headers to sort.

Identifier Value Source
IUPAC Name monocalcium mono((S)-2-(4-((R)-3-amino-1-oxo-1,2,5,6,6a,7-hexahydroimidazo[1,5-f]pteridin-8(9H)-yl)benzamido)-4-carboxybutanoate) medkoo.com
CAS Number 1148151-21-6 ((6R)-isomer calcium) medkoo.com
InChI InChI=1S/C20H23N7O6.Ca/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29;/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31);/q;+2/p-2/t12?,13-;/m0./s1 medkoo.comnih.gov

| InChIKey | AKUPTUNGFOADRT-KZCZEQIWSA-M | medkoo.com |

Beyond unique identifiers, a range of molecular properties are predicted computationally to forecast the compound's behavior. These descriptors quantify aspects of molecular size, polarity, and flexibility. For instance, the molecular weight for Folitixorin calcium is computed to be approximately 495.5 g/mol , while the specific (6R)- isomer is listed with a molecular weight of 496.51 g/mol . medkoo.comnih.gov The molecular formula is consistently cited as C₂₀H₂₁CaN₇O₆. nih.govama-assn.org

Properties such as the number of hydrogen bond donors and acceptors, rotatable bonds, and the topological polar surface area (TPSA) are critical for predicting absorption and bioavailability. The data for Folitixorin calcium indicate a molecule with significant hydrogen bonding capacity and a large polar surface area, characteristic of folate analogs. nih.gov

The table below presents a selection of computed molecular properties for Folitixorin calcium.

Table 2: Predicted Molecular Properties of Folitixorin Calcium This is an interactive table. Click on the headers to sort.

Property Value Source
Molecular Formula C₂₀H₂₁CaN₇O₆ nih.govama-assn.org
Molecular Weight 495.5 g/mol nih.govama-assn.org
Molecular Weight ((6R)- isomer) 496.51 g/mol medkoo.com
Exact Mass 495.1179223 Da nih.gov
Hydrogen Bond Donor Count 5 nih.gov
Hydrogen Bond Acceptor Count 9 nih.gov
Rotatable Bond Count 5 nih.gov
Topological Polar Surface Area 195 Ų nih.gov
Heavy Atom Count 34 nih.gov
Defined Stereocenter Count 2

| Covalently-Bonded Unit Count | 2 | nih.gov |

An elemental analysis for the (6R)- isomer provides further theoretical data, predicting the mass percentage of each element in the compound: C, 48.38%; H, 4.47%; Ca, 8.07%; N, 19.75%; O, 19.33%. medkoo.com These computationally derived descriptors are foundational for more advanced modeling, such as Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate these properties with the biological activity of the compound.

Stability and Formulation Research for Folitixorin Calcium, 6r Research Applications

Investigation of Degradation Pathways and Mechanisms

The stability of reduced folate derivatives, including folitixorin (B1665577), is a significant concern, particularly in solution. fao.org The primary degradation pathway for folates is oxidation. fao.orgsifoweb.it For instance, folic acid, a related compound, is known to degrade upon exposure to UV light through cleavage at the methylene (B1212753) bridge, yielding 6-formylpterin (B158403) and p-aminobenzoyl-L-glutamic acid. researchgate.net Further degradation can lead to pterin-6-carboxylic acid. researchgate.netresearchgate.net Oxygen plays a crucial role in this photodegradation process. researchgate.net

While specific degradation pathways for Folitixorin calcium, (6R)- are not extensively detailed in the provided search results, the general instability of reduced folates in solution suggests that oxidation is a major degradation route. fao.org The presence of oxygen, elevated temperatures, and light can accelerate this process. nih.govptfarm.pl The degradation of ascorbic acid, often used as a stabilizer, is directly linked to the amount of oxygen present in the medium. nih.gov This highlights the sensitivity of such compounds to oxidative stress.

Breakdown and oxidation products identified in preparations of the related L-5-methyltetrahydrofolate (L-5-MTHF) include 4-aminobenzoylglutamic acid, 5-methyltetrahydropteroic acid, and 4α-hydroxy-5-methyltetrahydrofolic acid. foodstandards.gov.au These compounds, which lack folate activity, have been found in food as degradation products of endogenous folate. foodstandards.gov.au

Research on Stabilization Strategies for Laboratory Reagents

Given the inherent instability of reduced folates, significant research has focused on stabilization strategies for laboratory reagents like Folitixorin calcium, (6R)-.

Role of Stabilizers (e.g., Ascorbic Acid, Cysteine)

Antioxidants are crucial for stabilizing folate solutions. Ascorbic acid (Vitamin C) and cysteine are commonly investigated for their protective effects. ablesci.comresearchgate.net

Ascorbic Acid: Ascorbic acid is a potent antioxidant that can protect folates from oxidative degradation. nih.govresearchgate.net Studies on the related (6S)-5-methyltetrahydrofolate calcium salt (MTHF-CAC) have shown that ascorbic acid significantly improves its stability. ablesci.com For instance, the addition of 120 μg/mL of ascorbic acid increased the retention of MTHF-CAC by 89.9% under ultra-high temperature (UHT) conditions. ablesci.com However, the concentration of ascorbic acid is critical, as an excess may not always provide complete protection. researchgate.net The degradation of ascorbic acid itself is a concern and is influenced by factors like oxygen levels and the presence of metal ions like copper. sifoweb.itnih.gov

Cysteine: Cysteine, an amino acid, also demonstrates a protective effect on folate stability. ablesci.com In the same study on MTHF-CAC, 120 μg/mL of cysteine increased its retention by 85.3% under UHT conditions. ablesci.com Cysteine can act as a chelating agent for metal ions and has a reducing potential that can counteract the effects of residual oxygen. nih.gov Research on vitamin C stabilization also indicates that cysteine is a better stabilizer compared to other antioxidants like thiourea (B124793) and nicotinic acid in aqueous solutions. ijpsonline.com

The table below summarizes the protective effects of ascorbic acid and cysteine on a related folate compound.

StabilizerConcentrationProtective Effect (Retention Increase)
Ascorbic Acid120 µg/mL89.9%
Cysteine120 µg/mL85.3%

Data from a study on (6S)-5-methyltetrahydrofolate calcium salt crystal form C under UHT conditions. ablesci.com

Optimization of Storage Conditions for Research Materials

Proper storage is essential to maintain the integrity of Folitixorin calcium, (6R)- as a research material. For short-term storage (days to weeks), a temperature of 0-4°C in a dry, dark environment is recommended. medkoo.com For long-term storage (months to years), the temperature should be lowered to -20°C. medkoo.com It is noted that the compound is stable enough for a few weeks during shipping at ambient temperatures. medkoo.com

Table: Recommended Storage Conditions for Folitixorin calcium, (6R)-

Storage Duration Temperature Conditions
Short-term (days to weeks) 0 - 4 °C Dry, dark

Source: MedKoo Biosciences. medkoo.com

Comparative Stability Studies of (6R)- and (6S)-Isomers and Related Salts

The stereochemistry at the C6 position of the pteridine (B1203161) ring significantly influences the biological activity and may also affect the stability of folate derivatives. Folinic acid, a mixture of (6S) and (6R) isomers, has been a standard in various applications. fda.gov However, only the (6S)-isomer is biologically active. google.com

While direct comparative stability studies between the (6R)- and (6S)-isomers of folitixorin are not extensively detailed in the provided results, research on related tetrahydrofolic acid derivatives offers some insights. A patented process describes the preparation of pure and highly stable crystalline forms of both (6S)- and (6R)-tetrahydrofolic acid that are inert even when exposed to air and elevated temperatures without the addition of stabilizers. google.com This suggests that in their crystalline form, both isomers can achieve high stability.

The calcium salt form of folates, such as Folitixorin calcium, is known to exhibit improved stability compared to other folate derivatives, which contributes to its pharmaceutical utility. vulcanchem.com The stability of different salt forms and crystalline structures is an active area of research. For instance, a study on L-methylfolate found that crystalline (Type I) calcium salt forms exhibited superior stability and potency compared to amorphous salt and glucosamine (B1671600) salt forms. methyl-life.com

Influence of Formulation Excipients on Research Material Integrity

The choice of excipients in a formulation can significantly impact the stability and integrity of the active compound. pharmaexcipients.comnih.gov For folates, which are susceptible to degradation, the compatibility with excipients is a critical consideration.

Commonly used fillers in tablet formulations include microcrystalline cellulose (B213188), lactose (B1674315), and dicalcium phosphate (B84403) anhydrous. pharmaexcipients.comnih.gov A study investigating low-dose tablets found that formulations containing microcrystalline cellulose and lactose showed improved average potency compared to those with microcrystalline cellulose and dicalcium phosphate anhydrous. nih.gov

For parenteral nutrition admixtures, the presence of various additives can lead to chemical degradation. sifoweb.it The oxidation of ascorbic acid, a common stabilizer, can be catalyzed by copper ions present as trace elements. sifoweb.it The pH of the formulation is also a critical factor, with some amino acid infusions having a buffering capacity that can influence the final pH and, consequently, the stability of pH-sensitive compounds. sifoweb.it

In the context of dry powder formulations for inhalation, excipients like lactose, albumin, and dipalmitoylphosphatidylcholine (DPPC) have been shown to improve aerosolization properties, while others like trehalose (B1683222) and mannitol (B672) can decrease powder flowability. nih.gov While not directly related to the stability of Folitixorin calcium, (6R)-, this highlights the profound impact excipients can have on the physical properties and performance of a formulation.

Future Directions and Emerging Research Avenues for Folitixorin Calcium, 6r

Identification of Unexplored Molecular Targets and Regulatory Pathways

While the primary role of (6R)-folitixorin is understood as a substrate in the MTHFR reaction, the full spectrum of its molecular interactions and regulatory influences remains an area of active investigation. Future research is poised to delve deeper into identifying novel molecular targets and elucidating the broader regulatory pathways influenced by this specific folate isomer.

One key area of exploration is the potential for (6R)-folitixorin and its metabolites to interact with proteins beyond the canonical folate pathway. Folate metabolism is intricately linked to numerous cellular processes, including DNA synthesis, repair, and methylation. nih.govmdpi.com Therefore, it is plausible that (6R)-folitixorin could modulate the activity of various enzymes or signaling proteins involved in these interconnected pathways. Research could focus on identifying these non-canonical targets through high-throughput screening of protein libraries or affinity-based proteomics.

Furthermore, the influence of (6R)-folitixorin on gene expression and regulatory networks warrants deeper investigation. The production of 5-MTHF is a critical step in the one-carbon metabolism that provides methyl groups for DNA methylation, an epigenetic mechanism that controls gene expression. nih.gov Future studies could employ transcriptomic and epigenomic approaches to map the changes in gene expression and DNA methylation patterns in response to varying levels of (6R)-folitixorin. This could reveal previously unknown regulatory circuits and signaling cascades, such as the calcium/NFAT pathway, which are influenced by this folate isomer. nih.govgoogle.com

Integration with Advanced Systems Biology Approaches

The complexity of folate metabolism, with its numerous interconnected reactions and regulatory feedback loops, makes it an ideal candidate for investigation using systems biology approaches. nih.gov Integrating high-throughput 'omics' data with computational modeling can provide a holistic understanding of how Folitixorin (B1665577) calcium, (6R)- influences cellular physiology. nih.govresearchgate.net

Future research will likely involve the generation of comprehensive datasets, including genomics, transcriptomics, proteomics, and metabolomics, from cells or tissues treated with (6R)-folitixorin. These multi-omics datasets can then be integrated to construct detailed network models of folate metabolism and its downstream effects. Such models can help to identify critical nodes and control points within the network that are modulated by (6R)-folitixorin.

Quantitative structure-activity relationship (QSAR) modeling can also be employed to predict the biological activity of (6R)-folitixorin and its derivatives, guiding the design of more potent and specific compounds. researchgate.net By combining experimental data with in silico modeling, researchers can generate testable hypotheses about the mechanisms of action of (6R)-folitixorin and identify potential biomarkers for predicting response to treatment.

Exploration of Chemoenzymatic and Biocatalytic Synthetic Methodologies

The synthesis of stereochemically pure folates like Folitixorin calcium, (6R)- can be challenging and costly using traditional chemical methods. google.com Chemoenzymatic and biocatalytic approaches offer promising alternatives that can provide higher yields, greater stereoselectivity, and more environmentally friendly processes. mdpi.comnih.govnih.gov

Future research in this area will focus on the discovery and engineering of enzymes with improved catalytic efficiency and substrate specificity for the synthesis of (6R)-folitixorin. Dihydrofolate reductase (DHFR) is a key enzyme in folate metabolism that catalyzes the reduction of dihydrofolate to tetrahydrofolate. acs.orgpsu.edu Exploring the use of DHFR from various organisms or engineered variants could lead to more efficient biocatalytic routes. acs.org

The development of one-pot, multi-enzyme cascade reactions is another exciting avenue. nih.gov These systems can mimic natural metabolic pathways to synthesize complex molecules like (6R)-folitixorin from simple precursors in a single reaction vessel, minimizing purification steps and waste. The immobilization of enzymes on solid supports can further enhance their stability and reusability, making the process more economically viable for large-scale production. mdpi.com

Synthetic ApproachAdvantagesFuture Research Focus
Chemoenzymatic SynthesisCombines the selectivity of enzymes with the versatility of chemical synthesis.Development of novel enzyme-compatible chemical reactions.
BiocatalysisHigh stereoselectivity, mild reaction conditions, environmentally friendly.Discovery and engineering of novel enzymes, development of multi-enzyme cascades.
Immobilized EnzymesEnhanced stability, reusability, simplified purification.Development of robust and efficient immobilization techniques.

Design of Next-Generation Folate-Based Research Probes and Tools

To further probe the biological roles of Folitixorin calcium, (6R)-, the development of novel research tools is crucial. This includes the design of next-generation folate-based probes that can be used to visualize and quantify the uptake and distribution of (6R)-folitixorin in living cells and organisms. oncotarget.com

Fluorescently labeled analogs of (6R)-folitixorin could be synthesized to enable real-time imaging of its cellular localization and trafficking using advanced microscopy techniques. These probes could help to answer fundamental questions about how (6R)-folitixorin enters cells and where it accumulates within different subcellular compartments.

Furthermore, the creation of affinity-based probes, such as biotinylated or photo-crosslinkable derivatives of (6R)-folitixorin, would facilitate the identification of its binding partners. These tools would be invaluable for pulldown assays followed by mass spectrometry to identify novel protein interactors and build a comprehensive map of the (6R)-folitixorin interactome. Such studies will undoubtedly uncover new biological functions and therapeutic potentials for this specific folate isomer. medchemexpress.com

Q & A

Basic Research Questions

Q. What are the established analytical protocols for quantifying (6R)-Folitixorin calcium in biological matrices?

  • Methodology :

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely used for precise quantification. Isotopically labeled internal standards (e.g., 13C5-5-CH3-H4folate) improve accuracy by correcting for matrix effects and ionization variability .
  • Atomic Absorption Spectroscopy (AAS) with lanthanum chloride as a releasing agent can quantify calcium content indirectly. Standard solutions (1–3 mg/mL Ca) are prepared via dilution of a 1000 mg/L stock, stabilized with 0.125 N HCl .
    • Key Considerations : Validate methods for specificity, linearity, and recovery. Cross-validate with orthogonal techniques (e.g., UV-Vis for folate analogs) to confirm structural integrity .

Q. What are the stability considerations for handling (6R)-Folitixorin calcium in laboratory settings?

  • Storage : Store lyophilized powder at -20°C in airtight, light-protected containers. Reconstituted solutions in distilled water are stable for ≤24 hours at 4°C .
  • Degradation Risks : Exposure to heat (>25°C), oxygen, or alkaline pH accelerates decomposition. Monitor via HPLC for breakdown products like tetrahydrofolate derivatives .

Advanced Research Questions

Q. How can researchers optimize (6R)-Folitixorin calcium’s stability in cell culture media for long-term studies?

  • Strategies :

  • Use antioxidant additives (e.g., ascorbic acid) to mitigate oxidative degradation.
  • Adjust media pH to 6.5–7.0 to prevent alkaline hydrolysis.
  • Pre-equilibrate media under inert gas (e.g., nitrogen) to reduce oxygen exposure .
    • Validation : Conduct stability-indicating assays (e.g., LC-MS/MS) at 0, 24, and 48 hours to confirm integrity under experimental conditions .

Q. How should researchers address contradictions in reported efficacy of (6R)-Folitixorin calcium as a 5-FU cytotoxicity modulator?

  • Data Discrepancy Analysis :

  • Assay Variability : Compare methodologies (e.g., fluorometric vs. LC-MS/MS quantification) to identify technical biases. Studies using isotopically labeled standards show ≤5% variability vs. ≥15% in label-free assays .
  • Biological Context : Evaluate cell line-specific factors (e.g., folate receptor expression, reduced folate carrier activity) that influence intracellular uptake .
    • Resolution : Standardize cell culture conditions (e.g., folate-free media pre-treatment) and use unified quantification protocols across studies .

Q. What experimental designs are recommended for investigating (6R)-Folitixorin calcium’s role in enzyme modulation?

  • In Vitro Approaches :

  • Kinetic Studies : Use purified enzymes (e.g., thymidylate synthase) with spectrophotometric monitoring of dUMP conversion to dTMP. Include negative controls with folate-free buffers .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) to assess competitive inhibition against natural cofactors (e.g., 5,10-methylenetetrahydrofolate) .
    • In Vivo Models : Use xenograft mice with 5-FU-resistant tumors. Co-administer (6R)-Folitixorin calcium intravenously (5 mg/kg) and quantify tumor folate pools via LC-MS/MS .

Methodological Challenges and Solutions

Q. How can researchers mitigate matrix interference when quantifying (6R)-Folitixorin calcium in plasma?

  • Sample Preparation :

  • Deproteinize plasma with cold methanol (4:1 v/v), centrifuge at 10,000×g, and filter (0.22 µm) to remove particulates.
  • Solid-Phase Extraction (SPE) with C18 cartridges improves recovery (≥85%) by isolating folate analogs from hydrophilic interferents .
    • Internal Standards : Use 13C5-labeled analogs to correct for ion suppression/enhancement in LC-MS/MS .

Q. What validation criteria are critical for ensuring reproducibility in (6R)-Folitixorin calcium assays?

  • Parameters :

  • Linearity : R² ≥0.99 over 0.1–50 µM range.
  • Precision : Intra-day and inter-day CV ≤10%.
  • Accuracy : Spike recovery 85–115% .
    • Documentation : Report detailed preparation protocols (e.g., lanthanum chloride concentration, HCl normality) to enable cross-lab replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.